Hirullin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

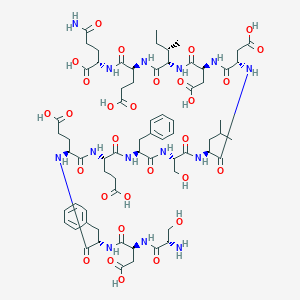

Hirullin is a hirudin-based fibrinogen recognition peptide inhibitor, originally isolated from the leech Hirudinaria manillensis. It binds efficiently to thrombin (IC₅₀= 4.2 µM, in bovine) .

Synthesis Analysis

The synthesis of Hirullin involves complex biochemical processes. The peptide is composed of two stretches. The conformation of the first stretch, corresponding to hirudin 55’-59’, is similar in all three structures, whereas that of the second stretch is quite different .Molecular Structure Analysis

Hirullin has a molecular weight of 1573.57 and its formula is C68H96N14O29 . The structure of Hirullin is complex and involves multiple interactions with thrombin .Chemical Reactions Analysis

Hirullin’s chemical reactions mainly involve its interaction with thrombin. It binds to thrombin with an affinity similar to that of the unsulfated hirudin .Physical And Chemical Properties Analysis

Hirullin has a molecular weight of 1573.57 and its formula is C68H96N14O29 . It is stored as a powder at temperatures below -15°C .科学的研究の応用

Anticoagulation and Thrombin Inhibition

Hirullin, like its close relative hirudin, acts as a potent anticoagulant. It inhibits thrombin, a key enzyme in blood clotting. The C-terminal portion of hirullin plays a crucial role in binding to thrombin’s active site, preventing fibrinogen conversion to fibrin and thus impeding clot formation .

Evolutionary Perspectives

作用機序

Target of Action

Hirullin, a potent inhibitor derived from the leech Hirudinaria manillensis , primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot.

Mode of Action

Hirullin acts as a thrombin inhibitor . It binds efficiently to thrombin, thereby inhibiting its activity . This interaction prevents thrombin from converting fibrinogen into fibrin, thus exerting an anticoagulant effect .

Biochemical Pathways

The primary biochemical pathway affected by Hirullin is the coagulation cascade . By inhibiting thrombin, Hirullin disrupts the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This disruption prevents the formation of blood clots, thereby exerting an anticoagulant effect.

Result of Action

The primary result of Hirullin’s action is anticoagulation . By inhibiting thrombin, Hirullin prevents the formation of fibrin, the main component of blood clots. This action can prevent the formation of harmful clots that could lead to conditions such as deep vein thrombosis or stroke.

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDUBJRKXIMUCO-DUBUDNBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H96N14O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)